IDO1 Inhibitory Potency by Iodo Substitution Position
The N-alkoxyphthalimide scaffold serves as a protected precursor to O-benzylhydroxylamine IDO1 inhibitors [1]. In the SAR study of O-benzylhydroxylamines by Malachowski et al., the para-iodo derivative (compound 8) exhibited an IDO1 IC50 of 0.22 ± 0.066 μM, while the meta-iodo derivative (compound 11) showed an IC50 of 0.59 ± 0.087 μM in a recombinant human IDO1 enzymatic assay [1]. Although the free O-(2-iodobenzyl)hydroxylamine was not evaluated in this series, the study established that the position of the halogen on the benzyl ring is a critical determinant of inhibitory potency, with para-substitution providing the greatest potency enhancement over the unsubstituted lead (IC50 = 0.81 ± 0.081 μM) [1]. The ortho-iodo N-alkoxyphthalimide therefore represents a structurally distinct entry point for accessing a regioisomeric space that remains underexplored in published IDO1 SAR.
| Evidence Dimension | IDO1 enzyme inhibition potency (IC50) for corresponding free O-benzylhydroxylamines |
|---|---|
| Target Compound Data | Not directly reported; the 2-iodo N-alkoxyphthalimide is the protected precursor to O-(2-iodobenzyl)hydroxylamine |
| Comparator Or Baseline | O-(4-iodobenzyl)hydroxylamine (para): IC50 = 0.22 ± 0.066 μM; O-(3-iodobenzyl)hydroxylamine (meta): IC50 = 0.59 ± 0.087 μM; O-benzylhydroxylamine (unsubstituted): IC50 = 0.81 ± 0.081 μM |
| Quantified Difference | Para-iodo is ~3.7-fold more potent than unsubstituted lead; ortho-iodo activity not reported but predicted to follow a distinct SAR trend based on docking studies |
| Conditions | Recombinant human IDO1 enzymatic assay; IC50 values based on single-point inhibition curves (compound 8 repeated 2×); substrate L-Trp at 100 μM (Km = 80 μM) |
Why This Matters
Researchers targeting IDO1 should select the 2-iodo regioisomer when exploring ortho-substituted SAR space, as the para- and meta-iodo compounds have already been characterized.
- [1] Malachowski WP, Winters M, DuHadaway JB, et al. O-Alkylhydroxylamines as Rationally-designed Mechanism-based Inhibitors of Indoleamine 2,3-Dioxygenase-1. European Journal of Medicinal Chemistry, 2016, 108, 564–576. DOI: 10.1016/j.ejmech.2015.12.028 View Source
